molecular formula C13H17N B1295044 3-Diethylamino-1-phenylpropyne CAS No. 22396-72-1

3-Diethylamino-1-phenylpropyne

Cat. No. B1295044
CAS RN: 22396-72-1
M. Wt: 187.28 g/mol
InChI Key: NGTMXVYXKKHDPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DEAP derivatives has been explored in several studies. For instance, the photolabile protecting group (PPG) 1-[3-(diethylamino)phenyl]ethyl (DEAPE) is synthesized by adding a methyl group to the benzylic carbon of the parent DEABn PPG, which affects its photochemical properties and efficiency in releasing carboxylic acid . Additionally, the synthesis of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes involves systematic variation of CN substituents, which influences the optical properties of these molecules . Furthermore, the lithiation of 3-trimethylsilyl-1-diethylaminopropyne has been reported, leading to various silylated amides and providing a pathway for further chemical transformations .

Molecular Structure Analysis

The molecular structure of DEAP derivatives has been elucidated using various spectroscopic and X-ray diffraction techniques. The study of 5-(diethylamino)-2-((2-(5-(3-methyl-3-phenylcyclobutyl)-6H-1,3,4-thiadiazin-2yl)hydrazono)methyl)phenol, a Schiff base, confirmed its crystal structure and revealed the presence of intermolecular and intramolecular hydrogen bonds . The molecular geometries of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes were unambiguously determined through X-ray analysis, which is crucial for understanding their optical and electrochemical properties .

Chemical Reactions Analysis

DEAP and its derivatives undergo various chemical reactions. The DEAPE group can efficiently release carboxylic acid in aprotic solvents and converts to 3-diethylaminostyrene upon photochemical removal . The reaction of 3-trimethylsilyl-1-diethylaminopropyne with carbonyl compounds produces silylated amides, which can be further decomposed and oxidized . Additionally, the action of 1-diethylaminopropyne on a 1,3-oxazin-2-one leads to isomeric adducts through cycloaddition and rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DEAP derivatives are influenced by their molecular structure. The introduction of additional cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment of the studied dienes significantly affects their intramolecular charge-transfer absorption energy and intensity, as revealed by UV/Vis and electrochemical measurements . Theoretical calculations, including density functional theory and Quantum-Espresso program, have been used to predict and compare the properties of tautomeric structures of a synthesized Schiff base related to DEAP .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactivity : 3-Diethylamino-1-phenylpropyne (1-diethylaminopropyne) demonstrates unique reactivity in synthesis processes. It was reported to react with pentacarbonyl[methoxy(2,2-diphenylethenyl)carbene]chromium, forming a complex through the insertion of the alkyne into the metal-carbene bond. This reaction showcases its potential in organometallic chemistry and in the synthesis of complex molecules (Dötz et al., 1979).

  • Utility in Organic Synthesis : It has been utilized in creating various organic compounds. For instance, its addition to dehydrodithizone led to the formation of complex organic structures, demonstrating its utility in the synthesis of heterocyclic compounds (Boyd et al., 1974).

Spectroscopy and Material Science

  • Fluorescence and Photophysical Properties : In material science, compounds containing 3-diethylamino-1-phenylpropyne have been explored for their fluorescence and photophysical properties. For instance, a study synthesized and investigated the photophysical properties of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, demonstrating high fluorescence quantum yields in certain conditions. This suggests its potential application in fluorescent materials and organic semiconductors (Shimasaki et al., 2021).

  • Spectroscopic Analysis : 3-Diethylamino-1-phenylpropyne has been the subject of spectroscopic analysis to understand its structural properties. Studies utilizing UV, IR, 1H, and 13NMR spectra, alongside quantum-chemical calculations, have been conducted to determine its isomeric and conformational properties (Chipanina et al., 2003).

Safety And Hazards

3-Diethylamino-1-phenylpropyne is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . It should not be breathed in and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethyl-3-phenylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTMXVYXKKHDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176923
Record name 2-Propynylamine, N,N-diethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethylamino-1-phenylpropyne

CAS RN

22396-72-1
Record name N,N-Diethyl-3-phenyl-2-propyn-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22396-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propynylamine, N,N-diethyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022396721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propynylamine, N,N-diethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Lemhadri, H Doucet, M Santelli - Synthesis, 2005 - thieme-connect.com
The tetraphosphine all-cis-1, 2, 3, 4-tetrakis (diphenylphosphinomethyl) cyclopentane in combination with [Pd (C 3 H 5) Cl] 2 affords a very efficient catalyst for the alkynylation of aryl …
Number of citations: 19 www.thieme-connect.com
RK Bansal, N Beig, V Goyal - Available at SSRN 4221011 - papers.ssrn.com
… as 4-chlorobenzaldehyde and 4-nitrobenzaldehyde, an AB spin system could be detected; for example in the 1H NMR spectrum of 3-(4-chlorophenyl)-3-diethylamino-1-phenylpropyne (…
Number of citations: 0 papers.ssrn.com
N Beig, V Goyal, RK Bansal - … , Sulfur, and Silicon and the Related …, 2023 - Taylor & Francis
… as 4-chlorobenzaldehyde and 4-nitrobenzaldehyde, an AB spin system could be detected; for example in the 1 H NMR spectrum of 3-(4-chlorophenyl)-3-diethylamino-1-phenylpropyne (…
Number of citations: 1 www.tandfonline.com

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